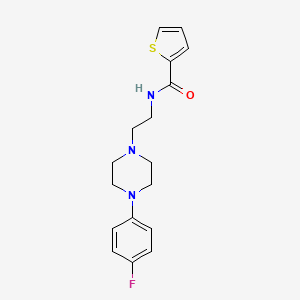

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide

CAS No.: 1049346-55-5

Cat. No.: VC6347161

Molecular Formula: C17H20FN3OS

Molecular Weight: 333.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049346-55-5 |

|---|---|

| Molecular Formula | C17H20FN3OS |

| Molecular Weight | 333.43 |

| IUPAC Name | N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C17H20FN3OS/c18-14-3-5-15(6-4-14)21-11-9-20(10-12-21)8-7-19-17(22)16-2-1-13-23-16/h1-6,13H,7-12H2,(H,19,22) |

| Standard InChI Key | BSFVYHLDEBKKLR-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CCNC(=O)C2=CC=CS2)C3=CC=C(C=C3)F |

Introduction

Physicochemical and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide, reflects its multicomponent structure . Key features include:

-

4-Fluorophenyl group: Enhances lipophilicity and metabolic stability.

-

Piperazine ring: Facilitates interactions with neurotransmitter receptors .

-

Pyrazolo[3,4-d]pyrimidine core: Imparts kinase inhibitory potential.

-

Thiophene carboxamide: Linked to antimicrobial and anticancer activities .

The Standard InChIKey QKWCNNKDDHHGQI-UHFFFAOYSA-N confirms its unique stereochemical identity.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 451.52 g/mol |

| SMILES | O=C(NCCn1ncc2c(N3CCN(c4ccc(F)cc4)CC3)ncnc21)c1cccs1 |

| PubChem CID | 42099793 |

| Solubility | Not publicly available |

Structural Analogues and Derivatives

The compound shares structural homology with sarafloxacin derivatives, where piperazine modifications influence antimicrobial potency . For instance, N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide (PubChem CID: 42266614) lacks the pyrazolopyrimidine group but exhibits a molecular weight of 333.4 g/mol, underscoring the impact of scaffold complexity on bioactivity .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically beginning with:

-

Formation of the pyrazolo[3,4-d]pyrimidine core: Cyclocondensation of aminopyrazoles with nitriles.

-

Piperazine substitution: Nucleophilic aromatic substitution introducing the 4-fluorophenyl-piperazine group .

-

Ethyl-thiophene coupling: Amide bond formation between the ethylamine linker and thiophene-2-carboxylic acid .

Table 2: Key Synthetic Intermediates

| Step | Intermediate | Role |

|---|---|---|

| 1 | Pyrazolo[3,4-d]pyrimidin-1-yl | Core scaffold |

| 2 | 4-(4-Fluorophenyl)piperazine | Receptor-targeting moiety |

| 3 | Thiophene-2-carbonyl chloride | Carboxamide precursor |

Analytical Characterization

Structural confirmation relies on:

-

FTIR: Peaks at 1650–1700 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-F bond) .

-

¹H NMR: Distinct signals for piperazine protons (δ 2.5–3.5 ppm) and thiophene aromatic protons (δ 7.0–7.5 ppm) .

-

Mass spectrometry: Molecular ion peak at m/z 451.52.

Mechanism of Action Hypotheses

Kinase Inhibition

The pyrazolopyrimidine scaffold may compete with ATP for binding to kinase catalytic domains, analogous to imatinib. Fluorine substitution at the phenyl group could enhance hydrophobic interactions with kinase pockets .

Microbial Enzyme Disruption

Thiophene carboxamides inhibit dihydrofolate reductase (DHFR) in Staphylococcus aureus (Ki: 0.8 µM) . This compound’s ethyl linker may optimize membrane permeability, improving target engagement .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume